

# Spectroscopic Profile of 1-Propoxy-2-propanol: A Technical Guide

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## Compound of Interest

Compound Name: 1-Propoxy-2-propanol

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This technical guide provides a comprehensive overview of the key spectroscopic data for **1-Propoxy-2-propanol** (CAS No: 1569-01-3), a widely used solvent in various industrial applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following tables summarize the predicted and observed spectral data for **1-Propoxy-2-propanol**.

### <sup>1</sup>H NMR Spectroscopy

While specific, experimentally determined chemical shifts, multiplicities, and coupling constants for **1-Propoxy-2-propanol** are not readily available in public databases, a predicted spectrum can be inferred based on its structure. The data presented below is a hypothetical interpretation and should be confirmed with experimental data.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data for **1-Propoxy-2-propanol**

Protons (Position)	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-CH <sub>3</sub> (propoxy)	~0.9	Triplet	~7.4
-CH <sub>2</sub> - (propoxy)	~1.5-1.6	Sextet	~7.4, ~6.7
-O-CH <sub>2</sub> - (propoxy)	~3.4	Triplet	~6.7
-CH <sub>2</sub> - (propanol)	~3.2-3.5	Multiplet	-
-CH- (propanol)	~3.8-4.0	Multiplet	-
-CH <sub>3</sub> (propanol)	~1.1	Doublet	~6.3
-OH (propanol)	Variable	Singlet (broad)	-

Note: The chemical shift of the hydroxyl proton is highly dependent on concentration, solvent, and temperature.

## <sup>13</sup>C NMR Spectroscopy

Similar to the proton NMR data, a comprehensive, experimentally verified peak list for the <sup>13</sup>C NMR spectrum of **1-Propoxy-2-propanol** is not widely published. The table below presents predicted chemical shifts based on the molecular structure.

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **1-Propoxy-2-propanol**

Carbon Atom (Position)	Chemical Shift ( $\delta$ , ppm)
-CH <sub>3</sub> (propoxy)	~10.5
-CH <sub>2</sub> - (propoxy)	~22.8
-O-CH <sub>2</sub> - (propoxy)	~72.9
-CH <sub>2</sub> - (propanol)	~75.4
-CH- (propanol)	~66.7
-CH <sub>3</sub> (propanol)	~18.5

## Infrared (IR) Spectroscopy

The infrared spectrum of **1-Propoxy-2-propanol** provides valuable information about the functional groups present in the molecule. The spectrum is characterized by a prominent broad absorption band in the hydroxyl stretching region and strong C-O stretching bands.

Table 3: Key IR Absorption Bands for **1-Propoxy-2-propanol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (alcohol)
2960-2870	Strong	C-H stretch (alkane)
~1460	Medium	C-H bend (alkane)
~1375	Medium	C-H bend (alkane)
~1100	Strong	C-O stretch (ether and alcohol)

Data is based on the Coblenz Society, Inc. spectrum (No. 1046) as referenced by the NIST WebBook.[\[1\]](#)

## Mass Spectrometry (MS)

Electron ionization mass spectrometry of **1-Propoxy-2-propanol** results in a characteristic fragmentation pattern that can be used for its identification. The base peak is typically observed at m/z 45.

Table 4: Major Mass Spectral Peaks for **1-Propoxy-2-propanol**

m/z	Relative Intensity (%)	Possible Fragment Ion
45	100	$[\text{CH}_3\text{CHOH}]^+$
43	High	$[\text{C}_3\text{H}_7]^+$
73	Moderate	$[\text{CH}_3\text{CH}(\text{OH})\text{CH}_2\text{O}]^+$
59	Moderate	$[\text{C}_3\text{H}_7\text{O}]^+$
29	Moderate	$[\text{C}_2\text{H}_5]^+$

Data sourced from the NIST Mass Spectrometry Data Center and PubChem.[\[2\]](#)

## Experimental Protocols

The following sections outline the general methodologies for the spectroscopic techniques discussed. Specific experimental parameters for the data presented in this guide were not fully available.

### NMR Spectroscopy

A sample of **1-Propoxy-2-propanol** is typically dissolved in a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ), and placed in an NMR tube. The spectrum is then acquired on a high-resolution NMR spectrometer. For  $^1\text{H}$  NMR, parameters such as the number of scans, relaxation delay, and acquisition time are optimized to obtain a high-quality spectrum. For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is commonly used to simplify the spectrum and enhance signal-to-noise.

### Infrared Spectroscopy

For liquid samples like **1-Propoxy-2-propanol**, the IR spectrum can be obtained using a neat sample placed between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. The instrument records the absorption of infrared radiation as a function of wavenumber.

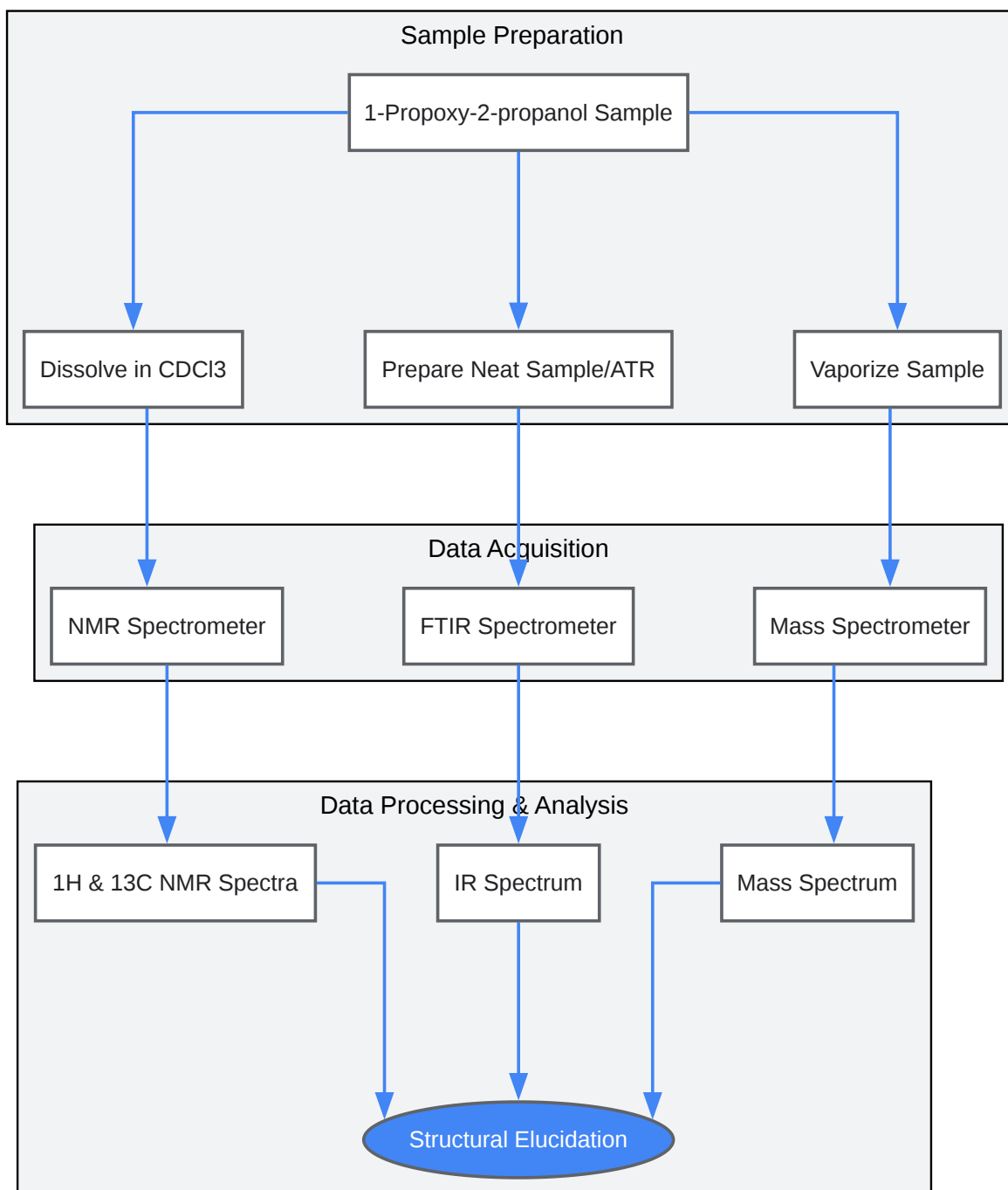
### Mass Spectrometry

In a typical electron ionization (EI) mass spectrometry experiment, a small amount of the sample is introduced into the instrument where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio ( $m/z$ ) and detected.

## Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the signaling pathways related to the structural elucidation of **1-Propoxy-2-propanol**.

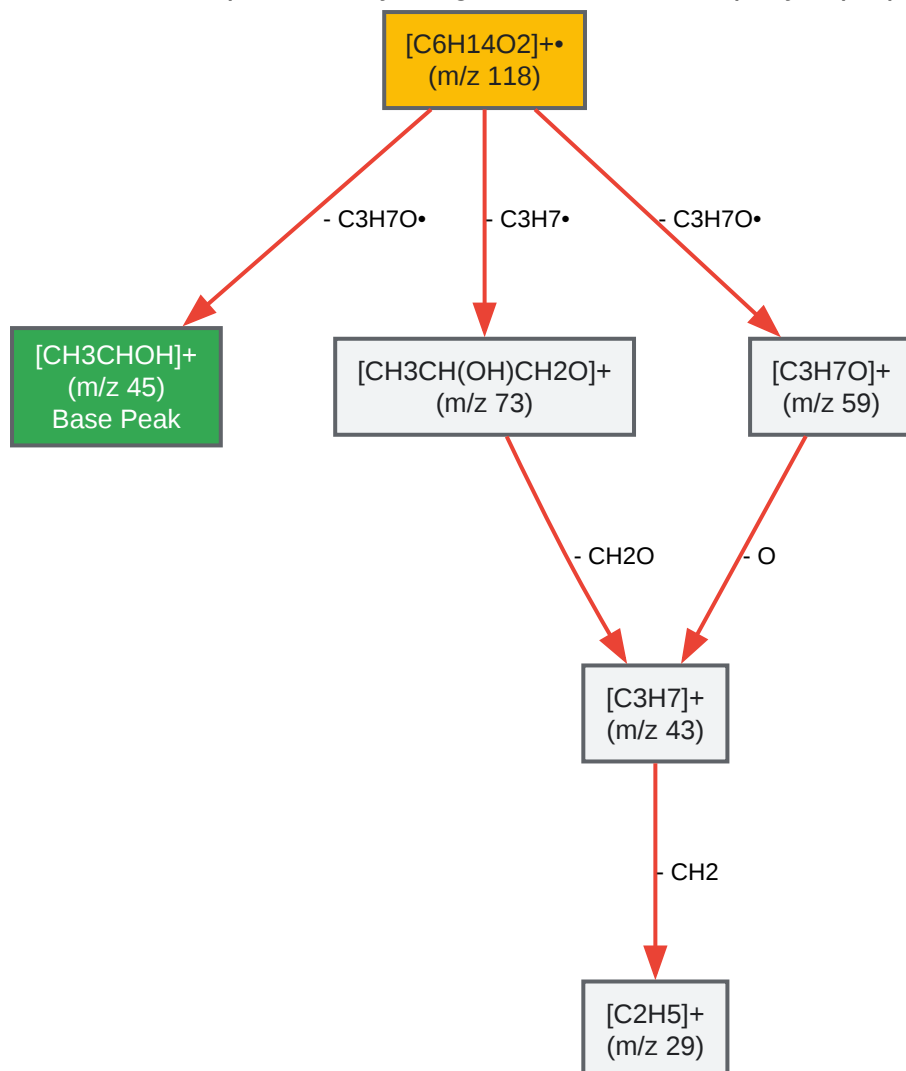
## Spectroscopic Analysis Workflow for 1-Propoxy-2-propanol



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Caption: Workflow of Spectroscopic Analysis.

## Postulated Mass Spectrometry Fragmentation of 1-Propoxy-2-propanol



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Caption: Mass Spec Fragmentation Pathway.

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## References

- 1. 2-Propanol, 1-(2-ethoxypropoxy)- [webbook.nist.gov]

- 2. 1-Propoxy-2-propanol | C<sub>6</sub>H<sub>14</sub>O<sub>2</sub> | CID 15286 - PubChem [pubchem.ncbi.nlm.nih.gov]
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